molecular formula C24H27N3O5 B12724000 1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine CAS No. 83409-00-1

1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine

Cat. No.: B12724000
CAS No.: 83409-00-1
M. Wt: 437.5 g/mol
InChI Key: RBRISVUYLGHFER-UHFFFAOYSA-N
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Description

1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine is a complex organic compound that features a quinazoline core structure substituted with a trimethoxyphenyl group and an acetyl-piperidine moiety

Properties

CAS No.

83409-00-1

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

3-(2-oxo-2-piperidin-1-ylethyl)-2-(3,4,5-trimethoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C24H27N3O5/c1-30-19-13-16(14-20(31-2)22(19)32-3)23-25-18-10-6-5-9-17(18)24(29)27(23)15-21(28)26-11-7-4-8-12-26/h5-6,9-10,13-14H,4,7-8,11-12,15H2,1-3H3

InChI Key

RBRISVUYLGHFER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=O)N2CC(=O)N4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide, followed by cyclization.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride.

    Acetylation: The acetyl group is introduced using acetyl chloride in the presence of a base such as pyridine.

    Piperidine Substitution: The final step involves the substitution of the acetyl group with piperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the quinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of various substituted quinazoline and piperidine derivatives.

Scientific Research Applications

1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-oxo-4-(3,4,5-trimethoxy-phenyl)-4,5,6,7-tetrahydro-cyclopenta[b]pyran-3-carbonitrile
  • 1-(4-Methyl-1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)pentyl)pyrrolidine

Uniqueness

1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trimethoxyphenyl group and quinazoline core make it particularly interesting for medicinal chemistry applications.

Biological Activity

1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine is a synthetic compound that has garnered attention for its potential biological activities. This compound combines features of quinazoline and piperidine structures, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer, antibacterial, and cholinesterase inhibitory effects.

Chemical Structure

The molecular formula of 1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine is C19H18N2O6C_{19}H_{18}N_{2}O_{6}. The compound features a quinazoline ring fused to a piperidine moiety, with a methoxy-substituted phenyl group that may influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing the quinazoline structure exhibit significant anticancer properties. The specific compound has been evaluated for its potential to inhibit the growth of various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Molecular docking studies suggest that the compound interacts with key proteins involved in cell cycle regulation and apoptosis pathways.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism
MDA-MB-23115.2Apoptosis induction
HepG212.5Cell cycle arrest
A54910.8Inhibition of proliferation

Antibacterial Activity

The antibacterial properties of this compound were assessed against both Gram-positive and Gram-negative bacteria. The findings reveal that it exhibits potent antibacterial activity:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.0039 to 0.025 mg/mL against the tested strains.

Table 2: Antibacterial Activity Summary

Bacterial StrainMIC (mg/mL)Activity Level
Staphylococcus aureus0.0039Strong
Escherichia coli0.025Moderate

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

  • Inhibition Potency : The compound demonstrated an IC50 value of 0.082 µM against AChE, indicating strong inhibitory activity.

Table 3: Cholinesterase Inhibition Summary

EnzymeIC50 (µM)Activity Level
Acetylcholinesterase0.082High
Butyrylcholinesterase0.095Moderate

Case Studies

In a recent study published in ACS Omega, researchers synthesized various derivatives based on similar structures and tested their biological activities. The results indicated that modifications to the quinazoline scaffold could enhance anticancer and antibacterial activities significantly. These findings support further exploration into structure-activity relationships for optimizing therapeutic efficacy.

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